3-Bromo-2-methylprop-2-en-1-ol

描述

Significance of Allylic Halogenated Alcohols in Modern Organic Synthesis Research

Allylic halogenated alcohols are highly versatile reagents in modern organic synthesis. Their significance stems from the presence of two key functional groups: a hydroxyl (-OH) group and a halogen atom attached to a carbon-carbon double bond system. This dual functionality allows for a diverse range of chemical transformations. nih.govyoutube.comquora.com

The allylic system, where a double bond is adjacent to a carbon bearing a leaving group (like a halogen), renders the molecule particularly reactive towards nucleophilic substitution reactions, including both Sₙ1 and Sₙ2 pathways. youtube.com The stability of the intermediate allylic carbocation or the delocalization in the transition state makes these compounds excellent substrates for such reactions. youtube.comlibretexts.org The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a better leaving group, further expanding the synthetic possibilities. nih.govacs.org

Furthermore, the double bond itself can participate in various addition reactions. This combination of reactive sites allows chemists to use allylic halogenated alcohols as foundational components for constructing complex molecular architectures, which is crucial in the synthesis of natural products and new materials. libretexts.orgopenochem.org

Structural Considerations and Geometric Isomerism of 3-Bromo-2-methylprop-2-en-1-ol

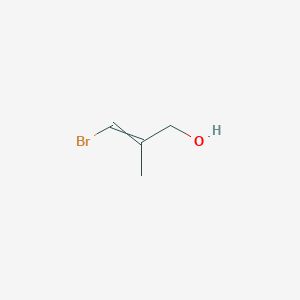

The chemical structure of this compound is defined by a three-carbon propylene (B89431) chain. An alcohol group is attached to the first carbon (C1), while a double bond exists between the second (C2) and third (C3) carbons. A methyl group is substituted at C2, and a bromine atom is at C3.

A key structural feature of this compound is the potential for geometric isomerism. Because each carbon atom of the double bond (C2 and C3) is attached to two different substituent groups, the compound can exist as two distinct geometric isomers: (E) and (Z).

Carbon 2 (C2) is bonded to a hydroxymethyl group (-CH₂OH) and a methyl group (-CH₃).

Carbon 3 (C3) is bonded to a bromine atom (-Br) and a hydrogen atom (-H).

The (E) and (Z) designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For C2, the -CH₂OH group has a higher priority than the -CH₃ group. For C3, the -Br atom has a higher priority than the -H atom.

The (Z)-isomer has the higher-priority groups (-CH₂OH and -Br) on the same side of the double bond.

The (E)-isomer has the higher-priority groups on opposite sides of the double bond.

The existence of these isomers is confirmed by chemical suppliers who often provide the compound as an E/Z mixture. molbase.com

Properties of this compound

Specific experimental data for this compound is limited. The table below includes basic calculated properties and data for analogous compounds for reference.

| Property | Value/Information | Source |

| Molecular Formula | C₄H₇BrO | - |

| Molecular Weight | 151.00 g/mol | - |

| Isomerism | Exists as (E) and (Z) geometric isomers | molbase.com |

| Physical Form | Expected to be a liquid at room temperature | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | Data not available. Analogous compound 3-bromo-2-methyl-1-propanol has a bp of 73-74 °C at 9 mmHg. | sigmaaldrich.com |

| Density | Data not available. Analogous compound 3-bromo-2-methyl-1-propanol has a density of 1.461 g/mL. | sigmaaldrich.com |

| Solubility | Expected to be soluble in organic solvents. | - |

Historical Context and Early Research on Analogous Brominated Alcohols

The study of brominated alcohols is rooted in the fundamental transformations of organic chemistry. Early methods for converting alcohols to alkyl bromides involved reagents like phosphorus tribromide (PBr₃), hydrobromic acid (HBr), and thionyl bromide (SOBr₂). commonorganicchemistry.comnsf.govstudysmarter.co.uk These methods, while effective, sometimes lacked selectivity and required harsh conditions.

A significant advancement came with the development of the Appel reaction , which converts alcohols to alkyl halides using triphenylphosphine (B44618) and a carbon tetrahalide. wikipedia.orgorganic-chemistry.org This reaction, credited to Rolf Appel, though described earlier, offered a milder alternative for this transformation and proceeds with inversion of stereochemistry, which is a valuable feature in stereoselective synthesis. commonorganicchemistry.comwikipedia.orgorganic-chemistry.org

For the specific synthesis of allylic bromides, the Wohl-Ziegler reaction represents a historical milestone. thermofisher.comwikipedia.org Reported by Alfred Wohl in 1919 and later extensively developed by Karl Ziegler in the 1940s, this reaction utilizes N-Bromosuccinimide (NBS) and a radical initiator to selectively brominate the allylic position of an alkene without affecting the double bond itself. thermofisher.comyoutube.com The mechanism, proposed by Paul Goldfinger in 1953, involves a free radical chain process where a low concentration of molecular bromine is the active brominating agent. wikipedia.orgscientificupdate.comchem-station.com These developments provided chemists with powerful and selective tools to synthesize allylic bromides and, by extension, the family of brominated allylic alcohols, paving the way for their use in complex synthetic endeavors. thermofisher.com

Structure

3D Structure

属性

分子式 |

C4H7BrO |

|---|---|

分子量 |

151 g/mol |

IUPAC 名称 |

3-bromo-2-methylprop-2-en-1-ol |

InChI |

InChI=1S/C4H7BrO/c1-4(2-5)3-6/h2,6H,3H2,1H3 |

InChI 键 |

VFZCSFMDONRPQB-UHFFFAOYSA-N |

规范 SMILES |

CC(=CBr)CO |

Pictograms |

Acute Toxic; Irritant |

产品来源 |

United States |

Synthetic Methodologies for 3 Bromo 2 Methylprop 2 En 1 Ol

Direct Synthesis Approaches

Direct synthesis focuses on introducing the bromine atom and hydroxyl group onto a C4 backbone in a single or few-step sequence, where stereochemistry and regiochemistry are key considerations.

Stereoselective Bromination Reactions

The synthesis of 3-Bromo-2-methylprop-2-en-1-ol results in a molecule with a substituted double bond, leading to the possibility of (E) and (Z) isomers. Stereoselective bromination aims to control the geometry of this double bond.

Research into the stereoselective halogenation of alkenes provides relevant strategies. For instance, methods have been developed for the highly stereoselective bromination of alkenes and alkynes using a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic aqueous environment. rsc.org This approach offers an efficient and practical alternative to using hazardous liquid bromine directly. rsc.org While specific application to 2-methylprop-2-en-1-ol is not extensively documented, such systems are designed to control the stereochemical outcome of the addition across a double bond.

In analogous syntheses, such as the formation of bromoallenes from propargylic alcohols, stereospecificity is critical. The SN2′ displacement pathway is a widely used method for installing a bromine atom with a specific stereochemistry. nih.gov This highlights the importance of controlling reaction pathways to achieve a desired stereoisomer.

Table 1: Reagents for Stereoselective Bromination

| Reagent System | Reaction Type | Potential Advantage |

|---|---|---|

| NaBr / NaBrO₃ / H⁺ | Electrophilic Addition | High stereoselectivity, safer than liquid Br₂. rsc.org |

Regioselective Synthesis Strategies

Regioselectivity is crucial when brominating an unsymmetrical alkene like 2-methylprop-2-en-1-ol (methallyl alcohol). The reaction must selectively place the bromine atom at the C3 position, avoiding addition to the double bond or substitution at the C1 hydroxyl group.

A common and effective method for achieving this is the use of N-bromosuccinimide (NBS) in an aqueous solvent like a DMSO-water mixture or aqueous acetone (B3395972). NBS serves as a source of electrophilic bromine. In the presence of water, this leads to the formation of a bromohydrin. The regiochemical outcome of this reaction—the placement of the bromine and hydroxyl groups—is a key point. For the addition of "HOBr" to an alkene, the bromine atom typically acts as the electrophile, adding first to form a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by water occurs at the more substituted carbon atom.

In the case of α-methylstyrene, reaction with NBS in aqueous acetone yields 1-bromo-2-phenyl-2-propanol as the major product, demonstrating this regioselectivity. ed.gov Applying this logic to 2-methylprop-2-en-1-ol, the initial attack by Br⁺ would form a bromonium ion. The subsequent attack by a water molecule would be expected to open the ring, followed by the loss of a proton to yield the desired this compound. The variation of bromination sites using NBS under acidic conditions has been studied, showing that the reaction can be directed to the double bond. researchgate.net

Convergent Synthetic Pathways from Precursors

Convergent synthesis involves preparing fragments of the target molecule separately and then combining them. This often involves strategic functional group interconversions (FGI). ub.edufiveable.me

Functional Group Interconversions from Related Alkenes

A plausible precursor for a convergent synthesis is 3-bromo-2-methylpropene (B116875) (methallyl bromide). sigmaaldrich.comnih.gov The challenge lies in introducing a hydroxyl group at the C1 position. This cannot be achieved by direct substitution (which would revert to the starting alcohol), but requires a more indirect route.

Functional group interconversions are fundamental to organic synthesis, allowing for the transformation of one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.uk For example, a related precursor, 2-methyl-1,3-propanediol, could undergo selective protection of one hydroxyl group, followed by conversion of the remaining hydroxyl group to a bromide using reagents like phosphorus tribromide (PBr₃) or triphenylphosphine (B44618)/carbon tetrabromide (Ph₃P/CBr₄). vanderbilt.edu Subsequent deprotection and elimination could potentially form the desired alkene.

Introduction of the Hydroxyl Moiety

Introducing the hydroxyl group can be accomplished via several pathways starting from different precursors.

Oxidation of an Allylic Precursor : One could start with a molecule like 1-bromo-2-methyl-2-propene. The challenge would be the selective oxidation of the methyl group to a primary alcohol. Reagents for allylic oxidation are available but controlling the regioselectivity and preventing over-oxidation to an aldehyde or carboxylic acid would be critical.

Ring-Opening of an Epoxide : A viable route starts with 2-methylprop-2-en-1-ol. This alcohol can be epoxidized to form 2-methyl-2,3-epoxy-1-propanol. Subsequent regioselective ring-opening of the epoxide with a bromide nucleophile, such as HBr or NaBr, could yield a bromodiol. The final step would involve a selective dehydration reaction to re-form the double bond at the desired position.

From a Diol : Starting with 2-methyl-1,3-propanediol, one can perform a selective monobromination. This often requires protecting one alcohol, converting the other to a bromide, and then deprotecting. The conversion of alcohols to alkyl halides is a standard functional group interconversion. vanderbilt.edu

Chiral Auxiliary and Asymmetric Catalysis in Analogous Syntheses

While this compound is achiral, the principles of asymmetric synthesis are critical for producing chiral analogs, such as the saturated compound (R)-(-)-3-bromo-2-methyl-1-propanol. sigmaaldrich.com Asymmetric synthesis creates chiral compounds through the use of chiral auxiliaries, reagents, or catalysts. e-bookshelf.deyoutube.com

Chiral Auxiliaries : A chiral auxiliary is a chiral compound that is temporarily incorporated into an achiral substrate to direct a reaction diastereoselectively. After the desired transformation, the auxiliary is removed. For example, an achiral propenoic acid derivative could be esterified with a chiral alcohol. Subsequent bromination of the double bond would proceed with a facial bias imposed by the bulky chiral auxiliary, leading to one diastereomer in excess.

Asymmetric Catalysis : This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov

Metal-Catalyzed Reactions : Transition metals like palladium, rhodium, and copper can be combined with chiral ligands to catalyze asymmetric reactions. nih.govwiley-vch.de For instance, the asymmetric allylic alkylation of an appropriate nucleophile with a precursor like 2-methyl-2-propen-1,3-diyl diacetate could be used to install a functional group enantioselectively.

Organocatalysis : Small organic molecules can also act as chiral catalysts. For example, a chiral amine could catalyze the asymmetric addition of a bromide source to an α,β-unsaturated aldehyde, establishing a chiral center.

These advanced methods are powerful tools for creating stereochemically complex molecules and are central to modern pharmaceutical and materials science synthesis. nih.gov

Table 2: Compound Names

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | This compound | |

| 2-methylprop-2-en-1-ol | 2-methylprop-2-en-1-ol | Methallyl alcohol |

| Sodium bromide | Sodium bromide | |

| Sodium bromate | Sodium bromate | |

| Bromoallenes | ||

| Propargylic alcohols | ||

| N-bromosuccinimide | 1-bromo-2,5-pyrrolidinedione | NBS |

| α-methylstyrene | (1-phenylethenyl)benzene | |

| 1-bromo-2-phenyl-2-propanol | 1-bromo-2-phenylpropan-2-ol | |

| 3-bromo-2-methylpropene | 3-bromo-2-methylprop-1-ene | Methallyl bromide sigmaaldrich.comnih.gov |

| 2-methyl-1,3-propanediol | 2-methylpropane-1,3-diol | |

| Phosphorus tribromide | Tribromophosphane | |

| Triphenylphosphine | Triphenylphosphane | |

| Carbon tetrabromide | Tetrabromomethane | |

| 1-bromo-2-methyl-2-propene | ||

| 2-methyl-2,3-epoxy-1-propanol | (2-methyloxiran-2-yl)methanol | |

| (R)-(-)-3-bromo-2-methyl-1-propanol | (2R)-3-bromo-2-methylpropan-1-ol | (R)-3-Bromo-2-methylpropan-1-ol sigmaaldrich.com |

| Palladium | Palladium | |

| Rhodium | Rhodium | |

| Copper | Copper | |

| 2-methyl-2-propen-1,3-diyl diacetate |

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible chemical processes. Key considerations include maximizing atom economy, improving reaction efficiency, selecting benign solvents, and minimizing waste generation.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. sigmaaldrich.com

A potential synthetic route to this compound involves the allylic bromination of 2-methylprop-2-en-1-ol. This reaction can be achieved using a brominating agent such as N-bromosuccinimide (NBS), which is known to selectively introduce bromine at the allylic position. masterorganicchemistry.comlibretexts.org The reaction is typically initiated by light or a radical initiator.

C₄H₈O + C₄H₄BrNO₂ → C₄H₇BrO + C₄H₅NO₂ (2-methylprop-2-en-1-ol) + (N-bromosuccinimide) → (this compound) + (Succinimide)

The atom economy for this reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Desired Product | ||

| This compound | C₄H₇BrO | 150.99 |

| Reactants | ||

| 2-methylprop-2-en-1-ol | C₄H₈O | 72.11 |

| N-bromosuccinimide | C₄H₄BrNO₂ | 177.98 |

| By-product | ||

| Succinimide (B58015) | C₄H₅NO₂ | 99.09 |

Calculation:

Atom Economy = (150.99 / (72.11 + 177.98)) x 100 = (150.99 / 250.09) x 100 ≈ 60.37%

This calculation demonstrates that a significant portion of the reactant atoms are not incorporated into the final product, instead forming the by-product succinimide. While NBS is a useful reagent for achieving the desired selectivity, the moderate atom economy highlights a key area for improvement from a green chemistry perspective. wordpress.com Research into alternative brominating agents or catalytic systems that can improve atom economy is an ongoing area of interest in sustainable organic synthesis.

Reaction efficiency is also a critical factor, encompassing not just the theoretical atom economy but also the practical yield, reaction time, and energy consumption. Optimizing these parameters is essential for a truly "green" synthetic process.

The choice of solvent is another cornerstone of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to chemical waste and environmental pollution. researchgate.net The ideal green solvent is non-toxic, non-volatile, readily available, and recyclable.

In the context of the allylic bromination to produce this compound, carbon tetrachloride (CCl₄) has historically been used as a solvent. libretexts.org However, due to its toxicity and environmental impact, it is no longer a preferred choice. The development of syntheses in greener solvents is a key objective.

Alternative solvents that could be considered for this reaction include:

| Solvent | Boiling Point (°C) | Density (g/mL) | Hazards | Green Chemistry Considerations |

| Carbon Tetrachloride | 77 | 1.59 | Toxic, Ozone-depleting | To be avoided |

| Acetonitrile | 82 | 0.786 | Flammable, Toxic | Can be a greener alternative to chlorinated solvents |

| Ethyl Acetate | 77 | 0.902 | Flammable | Relatively low toxicity, biodegradable |

| Water | 100 | 1.00 | Non-toxic, Readily available | Ideal green solvent, but reactant solubility may be an issue |

| Deep Eutectic Solvents | Variable | Variable | Generally low toxicity | Can be tailored for specific reactions, often biodegradable rsc.org |

The use of water as a solvent in bromination reactions, sometimes in conjunction with reagents like NBS, has been explored as a greener alternative. wordpress.com However, the solubility of the organic substrates can be a limiting factor. Another promising area is the use of deep eutectic solvents (DESs), which are mixtures of compounds that form a liquid at a lower temperature than either of the individual components. rsc.org DESs can be designed to be non-toxic and biodegradable, offering a sustainable alternative to traditional organic solvents. rsc.org

Catalytic Reactions: Using catalysts instead of stoichiometric reagents can significantly reduce waste, as the catalyst is used in small amounts and can be recycled.

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without isolating intermediates can reduce solvent use and waste from purification steps.

Recycling of By-products: Where possible, by-products should be recovered and reused. In the case of the NBS bromination, the succinimide by-product could potentially be converted back to NBS, creating a more circular process.

By focusing on these green chemistry principles, the synthesis of this compound can be developed in a manner that is not only chemically efficient but also environmentally sustainable.

Reactivity and Mechanistic Studies of 3 Bromo 2 Methylprop 2 En 1 Ol

Transformations Involving the Allylic Alcohol Moiety

DDQ-Mediated Oxidative Carbon-Hydrogen Bond Cleavage in Related Systems

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidizing agent known for its ability to facilitate the oxidative cleavage of activated C-H bonds, particularly in allylic and benzylic systems. rsc.org While specific studies on 3-Bromo-2-methylprop-2-en-1-ol are not extensively documented, the reactivity of related allylic alcohols and ethers provides a clear mechanistic framework. The oxidation process is generally believed to initiate via a hydride transfer from the substrate to DDQ. cdnsciencepub.com This is the rate-determining step and results in the formation of a stabilized allylic carbocation and the reduced hydroquinone (B1673460) form of DDQ. cdnsciencepub.com

The efficiency of this reaction is highly dependent on the electronic properties of the substrate. Electron-donating groups on the allylic framework can stabilize the nascent carbocation intermediate, thereby accelerating the reaction. cdnsciencepub.com Conversely, electron-withdrawing groups tend to deactivate the substrate towards DDQ-mediated oxidation. du.ac.in In the context of allylic alcohols, DDQ can selectively oxidize them to the corresponding α,β-unsaturated aldehydes or ketones. nih.gov This process is often chemoselective, with allylic alcohols reacting more rapidly than less activated alcohols. nih.gov

The proposed mechanism involves the following key steps:

Formation of a Charge-Transfer Complex: The electron-rich alkene and the electron-deficient DDQ molecule form a charge-transfer complex.

Hydride Abstraction: DDQ abstracts a hydride ion (H⁻) from the carbon bearing the hydroxyl group, leading to the formation of a resonance-stabilized oxocarbenium ion. cdnsciencepub.comdu.ac.in

Proton Transfer: Subsequent loss of a proton from the hydroxyl group yields the final α,β-unsaturated carbonyl compound and the hydroquinone DDQH₂. du.ac.in

The driving force for the reaction is the formation of the stable aromatic hydroquinone ring system upon accepting a hydride and a proton. du.ac.in

Reactions of the Alkene Functionality

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions. savemyexams.com

Electrophilic Addition Reactions

Alkenes readily undergo electrophilic addition reactions. In the case of this compound, the addition of an electrophile (E⁺) to the double bond would lead to the formation of a carbocation intermediate. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the electrophile will add to the carbon atom that results in the formation of the more stable carbocation. libretexts.orglibretexts.org

For this compound, two potential carbocations could be formed upon addition of H⁺:

Path A: Addition of H⁺ to C3 (the carbon bearing the bromine) would form a carbocation at C2. This is a tertiary carbocation, stabilized by the electron-donating methyl group and the adjacent oxygen, but potentially destabilized by the electron-withdrawing bromine atom.

Path B: Addition of H⁺ to C2 would form a carbocation at C3. This is a secondary carbocation, which is generally less stable than a tertiary one.

Therefore, the reaction is expected to proceed preferentially through Path A to form the more stable tertiary carbocation intermediate. The subsequent attack by a nucleophile (Nu⁻) would yield the final addition product. For example, in the addition of HBr, the bromide ion would attack the C2 carbocation. libretexts.org The mechanism involves the pi electrons of the alkene attacking the electrophile, followed by the nucleophilic attack on the resulting carbocation. libretexts.org

| Reactant | Electrophile (E⁺) | Nucleophile (Nu⁻) | Intermediate Carbocation (Major) | Final Product (Major) |

| This compound | H⁺ | Br⁻ | 3-Bromo-1-hydroxy-2-methylpropan-2-yl cation | 2,3-Dibromo-2-methylpropan-1-ol |

| This compound | Br⁺ | Br⁻ | 2-Bromo-3-(bromomethyl)propan-2-ylium-1-ol | 2,3-Dibromo-3-(bromomethyl)propan-1-ol |

This table presents hypothetical major products based on established mechanistic principles.

Cycloaddition Reactions

The alkene functionality in this compound can participate in cycloaddition reactions, where two unsaturated molecules react to form a cyclic product. These reactions are concerted processes that involve a cyclic transition state. libretexts.org

One of the most common types is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkene would act as the "dienophile" (the 2π-electron component). Its reactivity would be influenced by the substituent groups. The electron-withdrawing bromine atom may enhance its reactivity towards electron-rich dienes.

Another relevant class is [3+2] cycloadditions. For instance, studies on the closely related compound 3,3,3-tribromo-1-nitroprop-1-ene show that it readily undergoes [3+2] cycloaddition with nitrones to form isoxazolidine (B1194047) rings with high regio- and stereoselectivity. libretexts.org This suggests that this compound could similarly react with 1,3-dipoles like nitrones or azides to form five-membered heterocyclic rings. libretexts.org The reaction proceeds through a concerted mechanism where the HOMO of the dipole reacts with the LUMO of the alkene (or vice versa). libretexts.org

| Cycloaddition Type | Reactant Partner | Potential Product Class |

| [4+2] (Diels-Alder) | Conjugated Diene (e.g., Butadiene) | Substituted Cyclohexene |

| [3+2] Dipolar | 1,3-Dipole (e.g., Nitrone, Azide) | Five-membered Heterocycle |

| [2+2] | Ketene or another Alkene (photochemical) | Substituted Cyclobutane |

Radical Addition and Polymerization Studies

In the presence of a radical initiator, alkenes can undergo radical addition. With HBr, this famously proceeds via an anti-Markovnikov mechanism. However, for this compound, another pathway, allylic substitution, is a significant competing reaction. Abstraction of a hydrogen from the methyl group or the hydroxyl group would form a resonance-stabilized allylic radical. libretexts.orgyoutube.com

If radical addition to the double bond does occur, the attacking radical (R•) will add to the double bond to form the most stable intermediate carbon radical. youtube.com

Path A: Addition of R• to C3 would place the radical at C2, a tertiary position.

Path B: Addition of R• to C2 would place the radical at C3, a secondary position.

Path A is favored due to the formation of the more stable tertiary radical.

As a monomer, this compound could potentially undergo radical polymerization. The process would involve:

Initiation: A radical initiator (like AIBN or benzoyl peroxide) creates initial radicals.

Propagation: The radical adds to the C3 of a monomer molecule, generating a tertiary radical at C2. This new radical then adds to another monomer in a head-to-tail fashion, extending the polymer chain. youtube.com

Termination: Two growing chains combine or disproportionate to terminate the reaction.

The resulting polymer would have a repeating unit derived from the monomer, with the bromomethyl and hydroxyl groups as side chains.

Rearrangement Reactions and Pericyclic Processes

Allylic alcohols and their derivatives are known to undergo various rearrangement reactions. Under acidic conditions, protonation of the hydroxyl group followed by loss of water would generate a resonance-stabilized allylic carbocation. This intermediate could be captured by a nucleophile at either of the two electrophilic carbons, potentially leading to rearranged products (an SN1' reaction).

Pericyclic reactions, which are concerted reactions involving a cyclic transition state, are also a possibility for this compound. libretexts.orgmsu.edu The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). msu.edu this compound, with its allylic methyl hydrogens, could potentially act as the ene component in the presence of a strong enophile.

Additionally, allylic alcohols can be precursors for msu.edumsu.edu-sigmatropic rearrangements, such as the Claisen or Overman rearrangements, after appropriate functionalization. organic-chemistry.orgalchemyst.co.uk For example, conversion of the alcohol to a vinyl ether would set the stage for a Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. alchemyst.co.uk

Comparative Mechanistic Investigations with Saturated and Other Halogenated Analogues

Comparing the reactivity of this compound with its saturated analogue, 3-Bromo-2-methylpropan-1-ol , highlights the profound influence of the double bond.

Reactivity: The unsaturated compound is generally more reactive due to the presence of the relatively weak and electron-rich pi bond, which makes it susceptible to addition reactions. doubtnut.comquora.com The saturated analogue, lacking this feature, reacts through substitution (SN1/SN2) or elimination (E1/E2) pathways at the carbon bearing the bromine, which are typically less facile than electrophilic additions. quora.comvaia.com

Reaction Type: this compound primarily undergoes addition reactions at the C=C double bond. In contrast, 3-Bromo-2-methylpropan-1-ol, being a primary alkyl halide, would primarily undergo SN2 substitution with strong nucleophiles or E2 elimination with strong, bulky bases.

| Compound | Key Functional Group | Primary Reaction Type | Mechanistic Pathway |

| This compound | Alkene, Allylic Alcohol | Electrophilic Addition | Formation of a stable carbocation intermediate |

| 3-Bromo-2-methylpropan-1-ol | Primary Alkyl Halide | Nucleophilic Substitution | SN2 (bimolecular, concerted) |

| 3-bromo-2-methylprop-1-ene | Alkene, Allylic Halide | Electrophilic Addition | Similar to the title compound, but electronic effect of -OH is absent |

The presence of the hydroxyl group in this compound, compared to an analogue like 3-bromo-2-methylprop-1-ene , also influences reactivity. The -OH group can act as an internal nucleophile, participate in hydrogen bonding to direct reagents, or be protonated under acidic conditions to become a good leaving group, opening up additional reaction pathways like rearrangements. wikipedia.org

Advanced Spectroscopic Characterization Methodologies for 3 Bromo 2 Methylprop 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-Bromo-2-methylprop-2-en-1-ol. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the chemically non-equivalent protons in the molecule. The exact chemical shifts (δ) can be influenced by the solvent used, but typical values in a solvent like deuterochloroform (CDCl₃) are anticipated as follows:

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range from approximately 1.5 to 4.0 ppm. Its position and broadness are dependent on concentration, temperature, and solvent due to hydrogen bonding.

Methylene (B1212753) Protons (-CH₂OH): These protons are adjacent to the hydroxyl group and part of the allylic system. They are expected to appear as a singlet around 4.1-4.3 ppm. The adjacent carbon is fully substituted, so no splitting is expected.

Vinylic Proton (=CHBr): This proton is directly attached to the same carbon as the bromine atom and is part of the double bond. Its signal is expected to be a singlet in the region of 6.0-6.5 ppm.

Methyl Protons (-CH₃): The methyl group attached to the double bond is expected to produce a singlet around 1.8-2.0 ppm.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OH | 1.5 - 4.0 | Broad Singlet | 1H |

| -CH₂OH | 4.1 - 4.3 | Singlet | 2H |

| =CHBr | 6.0 - 6.5 | Singlet | 1H |

| -CH₃ | 1.8 - 2.0 | Singlet | 3H |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon backbone of the molecule, showing a unique signal for each non-equivalent carbon atom. For this compound, four distinct signals are expected. The chemical shifts are influenced by the electronegativity of attached atoms (O, Br) and the hybridization state (sp² vs. sp³).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂OH (C1) | 65 - 70 |

| =C(CH₃)- (C2) | 140 - 145 |

| =CHBr (C3) | 110 - 115 |

| -CH₃ | 18 - 23 |

To confirm the assignments from one-dimensional NMR and fully establish the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a COSY spectrum would be expected to show very few, if any, cross-peaks between the carbon-bound protons, as they are separated by a quaternary carbon, confirming their isolated nature. A weak four-bond allylic coupling might be observable between the methylene (-CH₂OH) and methyl (-CH₃) protons under high-resolution conditions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It would definitively link the proton signals to their corresponding carbon partners: the signal at ~4.2 ppm to the carbon at ~67 ppm (-CH₂OH), the signal at ~6.2 ppm to the carbon at ~112 ppm (=CHBr), and the signal at ~1.9 ppm to the methyl carbon at ~20 ppm. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. youtube.com For this compound, key expected HMBC correlations would include:

The methylene protons (-CH₂OH) correlating to the quaternary carbon (C2) and the vinylic carbon (C3).

The methyl protons (-CH₃) correlating to the quaternary carbon (C2), the vinylic carbon (C3), and the methylene carbon (C1).

The vinylic proton (=CHBr) correlating to the quaternary carbon (C2) and the methyl carbon.

While this compound does not possess chiral centers, it does exist as E and Z isomers. The stereochemistry can be determined using advanced NMR techniques that measure anisotropic parameters, such as the Nuclear Overhauser Effect (NOE).

In an NOE experiment (e.g., NOESY or ROESY), irradiation of the methyl protons would result in a spatial correlation (an enhancement of the signal) to the nearby vinylic proton in the E-isomer. Conversely, in the Z-isomer, a stronger NOE would be observed between the methyl protons and the methylene protons of the alcohol group. This through-space correlation provides unambiguous proof of the geometric arrangement around the double bond.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic frequencies for the functional groups present.

The FT-IR spectrum of this compound displays a number of characteristic absorption bands that confirm the presence of its key functional groups. docbrown.info The spectrum is typically recorded on a neat liquid film or as a solution. The data for the non-brominated analog, 2-methyl-2-propen-1-ol, provides a strong basis for these assignments. nist.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3200-3500 | O-H stretch | Broad, strong band indicative of the hydroxyl group involved in hydrogen bonding. |

| 3050-3150 | =C-H stretch | Medium intensity band for the vinylic C-H bond. |

| 2850-3000 | C-H stretch | Medium to strong bands for the sp³ hybridized C-H bonds in the methyl and methylene groups. |

| 1640-1680 | C=C stretch | Medium intensity band characteristic of the carbon-carbon double bond. |

| ~1050 | C-O stretch | Strong band for the primary alcohol C-O bond. |

| 550-650 | C-Br stretch | Medium to strong band in the fingerprint region, confirming the presence of the carbon-bromine bond. |

Computational Chemistry Approaches for 3 Bromo 2 Methylprop 2 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a popular choice for calculating the properties of molecules due to its favorable balance of accuracy and computational cost.

A DFT study of 3-Bromo-2-methylprop-2-en-1-ol would typically begin with a geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key structural parameters. While specific DFT studies on this molecule are not found in the reviewed literature, a hypothetical optimization would yield data such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (Å or °) |

| Bond Length | C1 | C2 | - | - | - |

| Bond Length | C2 | C3 | - | - | - |

| Bond Length | C2 | Br | - | - | - |

| Bond Length | C1 | O | - | - | - |

| Bond Angle | C1 | C2 | C3 | - | - |

| Bond Angle | C1 | C2 | Br | - | - |

| Dihedral Angle | H | O | C1 | C2 | - |

Note: The values in this table are hypothetical and would require actual DFT calculations to be determined.

Furthermore, DFT calculations can elucidate the electronic structure, providing insights into the molecule's reactivity. Key electronic properties that would be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.

Transition State Characterization

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is vital for determining the activation energy of a reaction, which in turn governs the reaction rate. For any proposed reaction involving this compound, computational characterization of the transition state would be a critical step in validating the proposed mechanism. Currently, there are no published studies detailing the computational characterization of transition states for reactions of this specific molecule.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.net By mapping the PES for a reaction, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states. researchgate.net This provides a comprehensive understanding of the reaction dynamics. For a molecule like this compound, mapping the PES for a reaction, such as its allylic rearrangement or substitution reactions, would offer a complete energetic profile of the transformation. However, specific potential energy surface maps for reactions of this compound are not available in the current scientific literature.

Conformational Analysis and Interconversion Pathways

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers for their interconversion.

For this compound, rotation around the C1-C2 and C1-O bonds would lead to various conformers with different energies. A computational conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to identify the low-energy, stable conformers. The energy barriers between these conformers determine the flexibility of the molecule and can influence its biological activity and reactivity. Despite the utility of such a study, a detailed computational conformational analysis and the corresponding interconversion pathways for this compound have not been reported in the literature.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic characteristics of a molecule are fundamental to understanding its reactivity. Computational methods allow for the quantification of electron distribution and energy levels, which are key to predicting chemical behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like bonding picture. This analysis provides insights into charge distribution, hybridization, and intramolecular interactions.

For this compound, an NBO analysis would calculate the natural atomic charges on each atom (C, H, O, Br), revealing the polarity of the bonds within the molecule. It would also determine the hybridization of the atomic orbitals, for instance, describing the nature of the C=C double bond and the C-Br and C-O single bonds. Furthermore, NBO theory quantifies hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. These interactions are crucial for understanding the molecule's stability and conformational preferences. A typical data output would include a table of natural charges and the second-order perturbation theory analysis of donor-acceptor interactions, highlighting the most significant intramolecular charge transfer events.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. uni-muenchen.de The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org

A theoretical FMO analysis of this compound would involve calculating the energies of its HOMO and LUMO. The spatial distribution of these orbitals would also be visualized. The HOMO is likely to be localized around the C=C double bond and the oxygen atom's lone pairs, indicating these as potential sites for electrophilic attack. The LUMO would likely be associated with the C-Br antibonding orbital, suggesting this bond as a site for nucleophilic attack. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules is governed by a complex network of intermolecular forces. Understanding these interactions is vital for predicting crystal structures and material properties.

Energy frameworks are another computational approach that complements Hirshfeld analysis by calculating the interaction energies between molecules in the crystal. This method provides a quantitative assessment of the stability of the crystal lattice by visualizing the strengths of different intermolecular forces (electrostatic, dispersion, polarization, and repulsion) as a network of cylinders connecting molecular centroids. This would offer a deeper understanding of the energetic landscape of the crystal structure of this compound.

Future Research Directions and Emerging Trends

Development of Catalytic and Stereoselective Syntheses

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. For 3-Bromo-2-methylprop-2-en-1-ol, the development of catalytic and stereoselective methods for its synthesis and its use in subsequent transformations is a key area of future research.

Current synthetic routes to brominated allylic alcohols often rely on stoichiometric reagents and can lack stereocontrol. Future efforts will likely focus on the use of transition metal catalysis and organocatalysis to achieve high levels of enantioselectivity and diastereoselectivity. chemrxiv.orgdiva-portal.org For instance, methods for the catalytic enantioselective dihalogenation of allylic alcohols could be adapted to produce chiral variants of this compound. nih.gov Such approaches would provide access to valuable chiral building blocks for the synthesis of complex natural products and bioactive molecules. nih.gov

Furthermore, the development of catalytic methods for the stereoselective functionalization of this compound itself is a promising avenue. Palladium-catalyzed cross-coupling reactions, for example, could be employed to introduce a wide range of substituents at the vinyl bromide position with retention of stereochemistry. rsc.orgillinois.edu The Lewis acidity of organoboron reagents and the poor leaving group ability of the hydroxyl group are critical considerations in such direct coupling reactions. rsc.org

The following table summarizes potential catalytic approaches for the stereoselective synthesis of functionalized allylic alcohols, which could be applied to this compound.

| Catalytic System | Reaction Type | Potential Outcome for this compound |

| Titanium-based catalyst with chiral ligands | Enantioselective Dihalogenation | Synthesis of enantioenriched this compound |

| Palladium(0) with phosphine (B1218219) ligands | Suzuki-Miyaura Cross-Coupling | Stereoselective C-C bond formation at the vinyl bromide position |

| Iridium(III) catalyst | Isomerization/Bromination | Selective synthesis of α-bromocarbonyl compounds from the allylic alcohol |

| Organocatalyst (e.g., chiral amine) | Umpolung of Bromocations | Novel pathways for dibromination and other functionalizations |

Integration into Flow Chemistry and Microreactor Systems

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. google.com For a compound like this compound, which may be involved in highly exothermic or hazardous reactions, the adoption of flow chemistry and microreactor systems is a significant emerging trend.

Large-scale synthesis of similar brominated compounds already utilizes continuous flow reactors to ensure high yields and minimize byproducts, with precise temperature control to prevent over-bromination. The principles of microreactor technology, such as rapid mixing and a high surface-area-to-volume ratio, are particularly well-suited for the synthesis and subsequent reactions of this compound. google.com For instance, the synthesis of allylic alcohols from glycerol (B35011) and formic acid has been demonstrated in a continuous process, highlighting the potential for greener and more efficient manufacturing. google.com

Future research will likely focus on developing dedicated flow-based protocols for the synthesis of this compound and its derivatives. This could involve the design of bespoke microreactors that allow for the safe handling of reagents like bromine and the precise control of reaction parameters to maximize selectivity and yield.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of this compound, stemming from its trifunctional nature, provides a fertile ground for the discovery of novel reactivity patterns and unprecedented transformations. While substitution, oxidation, and elimination reactions are known for this compound, there is significant potential for more complex and elegant chemical pathways.

One area of exploration is the tandem or cascade reaction, where multiple transformations occur in a single pot. For example, an iridium-catalyzed isomerization of the allylic alcohol to an enolate, followed by an in-situ reaction, could lead to complex molecular architectures in a highly efficient manner. diva-portal.org The development of organocatalytic methods that can reverse the polarity of the bromine atom (umpolung) could also open up new avenues for reactivity, allowing for transformations that are not possible through conventional means. chemrxiv.org

The unique electronic properties of the bromo-substituted double bond could also be exploited in novel cycloaddition reactions or transition metal-catalyzed C-H activation/functionalization reactions. The goal would be to develop new synthetic methodologies that are not only efficient but also provide access to novel chemical space.

Advanced Functional Material Design Utilizing its Molecular Architecture

The presence of a reactive vinyl bromide and a hydroxyl group makes this compound an attractive monomer for the synthesis of functional polymers and advanced materials. A patent has already indicated its use in the formulation of photosensitive plates for lithographic printing, suggesting its potential in materials science. google.com

Future research in this area will likely focus on the controlled polymerization of this compound or its derivatives to create polymers with tailored properties. The direct polymerization of allylic alcohols can be challenging, often leading to low molecular weight oligomers or branched structures. acs.org However, post-polymerization modification strategies could be employed to first create a polymer backbone and then introduce the functional groups from this compound. acs.org

The development of copolymers with other vinyl monomers could also lead to materials with a high concentration of primary hydroxyl groups, which are valuable for creating curable systems for coatings and adhesives. google.com The bromine atom could serve as a handle for further functionalization, allowing for the creation of smart materials that respond to external stimuli.

The following table outlines potential applications of polymers derived from this compound.

| Polymer Type | Potential Application | Key Feature |

| Homopolymer | Functional resin | High density of reactive sites (hydroxyl and bromide) |

| Copolymer with styrene | Thermoset material | Tunable properties for coatings and adhesives |

| Functionalized polymer | Smart material | Bromine as a handle for post-polymerization modification |

| Photosensitive polymer | Lithography | Incorporation into light-sensitive formulations |

Synergistic Experimental and Computational Research Paradigms

The integration of computational chemistry with experimental work is a powerful paradigm for accelerating the discovery and optimization of new chemical reactions and materials. For this compound, this synergistic approach will be crucial for unlocking its full potential.

Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the stereochemical outcomes of catalytic reactions, and understand the electronic structure and reactivity of this molecule. rsc.orgnih.gov For example, computational studies can help in the design of chiral catalysts for the stereoselective synthesis of this compound by modeling the transition states of different catalytic cycles. rsc.org

Furthermore, computational screening can be used to identify promising new reactivity patterns or to design functional materials with desired properties before embarking on extensive experimental work. The accuracy of DFT-optimized geometries of transition metal compounds, which are often used in catalytic reactions involving allylic alcohols, has been shown to be crucial for reliable predictions. rsc.org The combination of experimental validation with computational insights will undoubtedly lead to a deeper understanding of the chemistry of this compound and accelerate the development of its future applications. youtube.comyoutube.com

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 3-Bromo-2-methylprop-2-en-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via allylic bromination of 2-methylprop-2-en-1-ol using brominating agents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic addition. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect regioselectivity and byproduct formation. For instance, radical bromination in CCl₄ at 0–5°C minimizes competing elimination . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The allylic bromine induces deshielding of adjacent protons (δ ~4.2–4.5 ppm for CH₂OH; δ ~5.8–6.2 ppm for vinyl protons).

- ¹³C NMR : The brominated carbon (C-3) appears at δ ~80–90 ppm, while the double-bond carbons (C-1 and C-2) resonate at δ ~120–130 ppm.

- IR : Broad O-H stretch (~3200–3400 cm⁻¹) and C=C stretch (~1640 cm⁻¹).

- MS : Molecular ion peak at m/z 151 (M-Br fragment) and 153/155 (Br isotope pattern) .

Advanced Research Questions

Q. What strategies mitigate competing elimination or substitution reactions during the synthesis of this compound?

- Methodological Answer : Use of bulky bases (e.g., DBU) or low temperatures suppresses elimination pathways. Solvent choice (e.g., THF over DMF) reduces nucleophilic substitution. Kinetic control via dropwise addition of brominating agents minimizes side reactions. Computational modeling (DFT) predicts transition states to optimize conditions .

Q. How does the allylic bromine in this compound influence its reactivity in subsequent transformations compared to non-allylic brominated analogs?

- Methodological Answer : The allylic position enhances electrophilicity, favoring SN2′ mechanisms in nucleophilic substitutions (e.g., Grignard reactions). In contrast, non-allylic bromides follow classical SN2 pathways. Comparative kinetic studies using Hammett plots or isotopic labeling can elucidate these differences .

Q. What contradictory findings exist in literature regarding the regioselectivity of this compound in Diels-Alder reactions, and how can computational methods resolve these discrepancies?

- Methodological Answer : Some studies report preferential endo selectivity due to steric effects from the methyl group, while others note exo dominance under polar solvents. Hybrid DFT calculations (e.g., B3LYP/6-31G*) can model transition states to reconcile these results. Experimental validation via NOE NMR or X-ray crystallography of adducts is critical .

Q. How can kinetic vs. thermodynamic control be leveraged to optimize the stereochemical outcome of nucleophilic additions to this compound?

- Methodological Answer : Low-temperature reactions (-78°C) favor kinetic products (e.g., syn-addition via chelation control), while higher temperatures (25°C) promote thermodynamic equilibration (anti-addition). Chiral auxiliaries or organocatalysts (e.g., proline derivatives) enhance enantioselectivity .

Key Research Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。